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Introduction
MS31, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), is a crucial component

of the small 28S subunit of the mammalian mitochondrial ribosome.[1][2][3][4] Encoded by a

nuclear gene, MS31 is synthesized in the cytoplasm and imported into the mitochondria, where

it plays a fundamental role in the translation of mitochondrial DNA-encoded proteins.[5] These

proteins are essential for the assembly and function of the oxidative phosphorylation

(OXPHOS) system, the primary energy-generating pathway in eukaryotic cells.

Given its central role in mitochondrial protein synthesis, dysregulation of MS31 function has

been implicated in various human diseases, including certain cancers and type 1 diabetes,

making it a person of interest for further investigation.[4][6][7][8] Studies in model organisms

like C. elegans have demonstrated that mutations in the mrps-31 gene can lead to

mitochondrial dysfunction and developmental delays.[9]

These application notes provide a comprehensive guide with detailed protocols for researchers

interested in elucidating the multifaceted functions of the MS31 protein. The following sections

will cover experimental strategies to investigate its subcellular localization, identify interacting

partners, analyze its expression levels, and probe its role in cellular physiology and disease

through gene editing techniques.
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Section 1: Analysis of MS31 Protein Expression and
Localization
Determining the expression levels and precise subcellular localization of MS31 is a

foundational step in understanding its function. Western blotting can be employed to quantify

MS31 protein levels in different tissues or experimental conditions, while immunofluorescence

microscopy can visualize its location within the cell.

Protocol 1.1: Western Blotting for MS31 Detection
This protocol outlines the detection and quantification of MS31 protein in cell or tissue lysates.

Materials and Reagents:

Cells or tissues of interest

RIPA buffer (for whole-cell lysates) or Mitochondria Isolation Kit

Protease inhibitor cocktail

BCA Protein Assay Kit

Laemmli sample buffer (4x)

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody: anti-MRPS31

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Enhanced Chemiluminescence (ECL) substrate
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Chemiluminescence imaging system

Procedure:

Lysate Preparation:

For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer containing

protease inhibitors.

For mitochondrial fractions, isolate mitochondria from cells or tissues using a commercial

kit or a differential centrifugation protocol.[10] Lyse the isolated mitochondria in RIPA

buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix a calculated volume of lysate with Laemmli sample buffer to a final

concentration of 20-30 µg of total protein. Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto an

SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.[11][12]

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane using a wet or semi-dry transfer system.[12]

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.[6]

Primary Antibody Incubation: Incubate the membrane with the primary anti-MRPS31

antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes

each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.[12]

Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL

substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities using densitometry software. Normalize the MS31
signal to a loading control (e.g., β-actin for whole-cell lysates or a mitochondrial marker like

VDAC1 for mitochondrial fractions).

Expected Results:

Sample Type
Expected MS31
Expression Level

Loading Control

Tissues with high metabolic

activity (e.g., heart, brain, liver)
High VDAC1/COX IV

Tissues with low metabolic

activity (e.g., skin)
Low VDAC1/COX IV

Control Cells Baseline β-actin/VDAC1

Experimentally Treated Cells

(e.g., drug treatment)

Variable (up or down-

regulated)
β-actin/VDAC1

Section 2: Identification of MS31 Interacting
Proteins
Identifying the proteins that interact with MS31 is crucial for understanding its role in larger

protein complexes and cellular pathways. Co-immunoprecipitation (Co-IP) and Yeast Two-

Hybrid (Y2H) are powerful techniques for discovering these interactions.

Protocol 2.1: Co-Immunoprecipitation (Co-IP) of MS31
from Mitochondrial Lysates
This protocol describes the isolation of MS31 and its interacting partners from mitochondrial

extracts.[13][14][15][16]

Materials and Reagents:

Isolated mitochondria

Mitochondrial IP lysis buffer (e.g., 1% digitonin or Triton X-100 in a buffered solution)[15]
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Protease and phosphatase inhibitors

Anti-MRPS31 antibody or control IgG

Protein A/G magnetic beads

Wash buffer

Elution buffer or Laemmli sample buffer

Mass spectrometer or Western blot reagents

Procedure:

Mitochondrial Lysis: Resuspend isolated mitochondria in ice-cold mitochondrial IP lysis buffer

containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with gentle

mixing to solubilize mitochondrial proteins.

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to

pellet insoluble debris. Transfer the supernatant to a new tube.

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to

reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation: Add the anti-MRPS31 antibody or control IgG to the pre-cleared lysate

and incubate overnight at 4°C with gentle rotation.

Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-

antibody mixture and incubate for 2-4 hours at 4°C.

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the

beads three to five times with wash buffer to remove non-specifically bound proteins.

Elution: Elute the protein complexes from the beads using either a low pH elution buffer or by

boiling in Laemmli sample buffer.

Analysis:
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Mass Spectrometry: For unbiased identification of interacting partners, subject the eluted

proteins to mass spectrometry analysis.

Western Blotting: To confirm the presence of a suspected interacting partner, analyze the

eluate by Western blotting using an antibody specific to that protein.

Protocol 2.2: Yeast Two-Hybrid (Y2H) Screening for
MS31 Interactors
The Y2H system is a genetic method to screen for protein-protein interactions in vivo.[5][17][18]

[19][20]

Materials and Reagents:

Yeast strains (e.g., AH109, Y187)

"Bait" plasmid (e.g., pGBKT7) containing the MS31 coding sequence fused to a DNA-binding

domain (BD).

"Prey" plasmid library (e.g., pGADT7) containing cDNA from the tissue of interest fused to a

transcriptional activation domain (AD).

Yeast transformation reagents

Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

Bait Plasmid Construction: Clone the full-length coding sequence of human MS31 into the

bait plasmid (pGBKT7) to create a BD-MS31 fusion protein.

Bait Auto-activation Test: Transform the bait plasmid into a suitable yeast strain (e.g., AH109)

and plate on selective media (SD/-Trp and SD/-Trp/-His/-Ade). The absence of growth on the

higher stringency medium indicates that the bait does not auto-activate the reporter genes.

Library Screening:
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Transform the prey cDNA library into a yeast strain of the opposite mating type (e.g.,

Y187).

Mate the bait-expressing yeast strain with the prey library-expressing strain.

Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to

select for colonies where a protein-protein interaction has occurred.

Identification of Positive Clones:

Isolate the prey plasmids from the positive yeast colonies.

Sequence the cDNA inserts to identify the potential interacting proteins.

Confirmation of Interactions: Re-transform the identified prey plasmids with the original bait

plasmid into fresh yeast and re-plate on selective media to confirm the interaction.

Expected Interacting Partners:

Based on its function, MS31 is expected to interact with other mitochondrial ribosomal proteins

of the small subunit, as well as factors involved in mitochondrial translation initiation,

elongation, and ribosome assembly. Proteomic studies have identified a large number of

potential interactors, which would need to be validated by these methods.[21]

Section 3: Functional Analysis of MS31 using Gene
Editing
CRISPR-Cas9 technology can be used to create knockout or knockdown cell lines to study the

functional consequences of MS31 loss.

Protocol 3.1: CRISPR-Cas9 Mediated Knockout of the
MRPS31 Gene
This protocol describes the generation of MRPS31 knockout cell lines.

Materials and Reagents:
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Target cell line (e.g., HEK293T, HeLa)

Plasmids encoding Cas9 nuclease and a guide RNA (gRNA) targeting the MRPS31 gene.

Transfection reagent

Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents (if applicable)

Genomic DNA extraction kit

PCR reagents

Sanger sequencing reagents

Procedure:

gRNA Design: Design and clone two or more gRNAs targeting an early exon of the MRPS31

gene to maximize the likelihood of generating a loss-of-function mutation.

Transfection: Co-transfect the Cas9 and gRNA plasmids into the target cell line using a

suitable transfection reagent.

Selection of Edited Cells: If the plasmids contain a selectable marker (e.g., GFP or an

antibiotic resistance gene), use FACS or antibiotic selection to enrich for transfected cells.

Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate

clonal populations.

Genotyping: Once the clones have expanded, extract genomic DNA and perform PCR to

amplify the targeted region of the MRPS31 gene. Sequence the PCR products using Sanger

sequencing to identify clones with frameshift-inducing insertions or deletions (indels).

Validation of Knockout: Confirm the absence of MS31 protein expression in the knockout

clones by Western blotting.

Phenotypic Analysis: Characterize the functional consequences of MS31 loss by performing

assays for cell viability, proliferation, mitochondrial respiration (e.g., Seahorse assay), and

mitochondrial protein synthesis.
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Expected Phenotypes of MS31 Knockout:

Assay
Expected Outcome in
Knockout Cells

Rationale

Cell Viability/Proliferation Decreased

Impaired mitochondrial

function and energy

production.

Mitochondrial Respiration

(OCR)
Significantly reduced

Defective assembly of

OXPHOS complexes.

Mitochondrial Protein

Synthesis
Severely impaired

MS31 is essential for

mitochondrial translation.

Mitochondrial Morphology Altered (e.g., fragmentation)
Secondary effect of

mitochondrial dysfunction.

Section 4: Visualizing MS31-Related Pathways and
Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental

workflows and the hypothetical signaling pathway involving MS31.
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Click to download full resolution via product page

Caption: Experimental workflow for studying MS31 protein function.

Caption: Hypothetical pathway of MS31 from gene to function.

Conclusion
The study of MS31 (MRPS31) offers valuable insights into the fundamental processes of

mitochondrial biology and their implications in human health and disease. The protocols and

strategies outlined in these application notes provide a robust framework for researchers to

investigate the expression, interactions, and functional roles of this essential mitochondrial

ribosomal protein. By employing a combination of biochemical, genetic, and cell biology

techniques, the scientific community can further unravel the complexities of MS31 function and

explore its potential as a therapeutic target.

Need Custom Synthesis?
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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